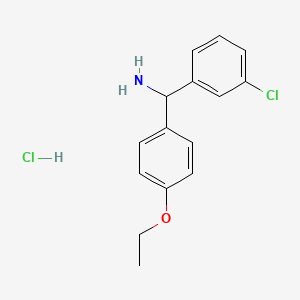

(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride

Description

(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride is a diarylmethanamine derivative featuring a 3-chlorophenyl group and a 4-ethoxyphenyl group attached to a central methanamine backbone, which is protonated as a hydrochloride salt. This compound is structurally characterized by its two aromatic rings with distinct substituents: a chlorine atom at the meta position of one phenyl ring and an ethoxy group at the para position of the other. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

For instance, (4-ethoxyphenyl)methanamine hydrochloride is prepared through transition metal-free catalytic reduction of primary amides using HBPin (pinacolborane) in dry toluene .

Properties

IUPAC Name |

(3-chlorophenyl)-(4-ethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO.ClH/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12;/h3-10,15H,2,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISIDUQLUBCGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated aromatic compound. The reaction typically requires a palladium catalyst and a base, and is performed under mild conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves the careful selection of reagents and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions involving the replacement of the chlorine atom with other functional groups are also possible.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

The compound (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride , also known as a substituted phenylmethanamine, has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by scientific findings and case studies.

Pharmacological Studies

The primary application of this compound is in pharmacological research. Several studies have investigated its potential as an antidepressant or anxiolytic agent due to its structural similarity to known psychoactive compounds.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various substituted phenylmethanamines, including this compound. The findings indicated that compounds with similar structures exhibited significant serotonin reuptake inhibition, suggesting potential antidepressant effects .

Neuropharmacology

Research has also focused on the neuropharmacological effects of this compound. Its ability to modulate neurotransmitter systems makes it a candidate for studying neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a study aimed at assessing neuroprotective properties, this compound was tested against oxidative stress-induced neuronal cell death. Results demonstrated that the compound reduced cell death rates significantly, indicating its potential for developing treatments for conditions like Alzheimer's disease .

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of other pharmaceuticals. Its unique structure allows for modifications that can lead to new therapeutic agents.

Table 2: Synthetic Applications

| Reaction Type | Description |

|---|---|

| N-Alkylation | Used to synthesize more complex amines |

| Coupling Reactions | Acts as a coupling partner in drug synthesis |

| Functional Group Transformations | Facilitates the introduction of diverse functional groups |

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application in medicine. Toxicological studies are essential for evaluating its potential side effects.

Case Study: Toxicity Evaluation

A comprehensive toxicity assessment was conducted using animal models to determine the LD50 of the compound. Results indicated a moderate toxicity profile, prompting further investigation into safer derivatives .

Mechanism of Action

The mechanism by which (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing biological processes and pathways.

Comparison with Similar Compounds

Data Tables

Table 1: NMR Data for Selected Methanamine Hydrochlorides

Notes on Commercial Availability

(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride is listed as discontinued in certain catalogs (), but structurally related compounds like (2-chlorophenyl)(4-ethoxyphenyl)methanamine HCl remain available through suppliers like Hairui Chemical ().

Biological Activity

(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structural features, including the presence of a chlorophenyl and an ethoxyphenyl group, contribute to its biological efficacy.

The biological activity of this compound likely involves interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular functions by inhibiting or activating various metabolic pathways. For instance, compounds with similar structures have been shown to inhibit enzymes crucial for cancer cell proliferation and survival .

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Antimicrobial Activity : The compound has demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. Its effectiveness varies based on structural modifications and the presence of substituents .

- Anticancer Properties : Research indicates that derivatives of this compound can induce mitotic arrest in cancer cells. For example, related compounds have been shown to sensitize colon cancer cells to apoptotic signals, enhancing the efficacy of existing treatments .

Antimicrobial Efficacy

In a study focusing on the antibacterial properties of chlorinated phenyl compounds, this compound was assessed alongside other derivatives. The results indicated that modifications in the chlorophenyl group significantly influenced antibacterial potency. The compound exhibited a minimum inhibitory concentration (MIC) against Salmonella typhi at 32 µg/mL, showcasing its potential as an antibacterial agent .

Anticancer Activity

A detailed exploration of the anticancer effects revealed that this compound analogs could induce apoptosis in HT29 colon cancer cells. A structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl rings enhanced cytotoxicity, with some derivatives achieving IC50 values as low as 1 µM .

Comparative Analysis

The following table summarizes the biological activities and effectiveness of several related compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| (3-Chlorophenyl)(4-ethoxyphenyl)methanamine HCl | 32 | 1 |

| (3-Chlorophenyl)(4-methoxyphenyl)methanol | 64 | 2 |

| (3-Chlorophenyl)(4-methylphenyl)methanamine | 128 | 5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.